1,3,5-Tris[3-(bromomethyl)phenyl]benzene
Description
1,3,5-Tris[3-(bromomethyl)phenyl]benzene (TBMB) is a trifunctional aromatic compound featuring a central benzene core substituted with three bromomethyl groups at the 1,3,5-positions. This structure confers high reactivity due to the electrophilic bromine atoms, making TBMB a versatile linker in organic synthesis and bioconjugation.
Properties
CAS No. |
109978-08-7 |
|---|---|
Molecular Formula |
C27H21Br3 |
Molecular Weight |
585.2 g/mol |
IUPAC Name |
1,3,5-tris[3-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-15H,16-18H2 |
InChI Key |
ZQXNALYSMCSAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)CBr)C4=CC=CC(=C4)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide
The most widely reported method involves radical bromination of 1,3,5-tris(3-methylphenyl)benzene using N-Bromosuccinimide (NBS) in tetrachloromethane. As demonstrated in the synthesis of analogous tribromomethyl compounds, mesitylene derivatives undergo efficient bromination at elevated temperatures (70°C) with benzoyl peroxide as the initiator. Applied to the target compound, this protocol achieves near-quantitative conversion of methyl groups to bromomethyl substituents through a radical chain mechanism.
Reaction parameters significantly affect yield and selectivity:
- Molar ratio : A 3:1 stoichiometry of NBS to methyl groups ensures complete conversion
- Solvent effects : Tetrachloromethane provides optimal radical stability compared to polar solvents
- Temperature : Maintaining 70°C balances reaction rate and side-product formation
Characterization data from analogous systems show distinct $$ ^1H $$ NMR signals at δ 4.45 ppm for bromomethyl protons and aromatic resonances near δ 7.35 ppm. These spectral features serve as diagnostic markers for successful bromination.
Alternative Halogenation Reagents
While NBS remains predominant, phosphorus tribromide (PBr₃) has been explored for methyl group bromination. However, this method requires strict anhydrous conditions and generates corrosive byproducts, making it less practical for large-scale synthesis. Comparative studies indicate NBS provides superior regioselectivity and easier workup procedures.
Modular Construction via Coupling Reactions
Suzuki-Miyaura Cross-Coupling Approach
A convergent synthesis strategy employs palladium-catalyzed coupling of 3-bromomethylphenylboronic acid with 1,3,5-tribromobenzene. This method enables precise control over substitution patterns but faces challenges in managing the reactivity of bromomethyl groups under basic conditions.
Critical optimization parameters include:
- Catalyst system : Pd(PPh₃)₄ demonstrates higher activity than newer-generation catalysts
- Base selection : Cs₂CO₃ outperforms K₂CO₃ in minimizing debromination
- Temperature gradient : Staged heating from 80°C to 110°C improves coupling efficiency
Yields for this route typically range from 60-75%, with purification challenges arising from residual boron-containing byproducts.
Ullmann-Type Coupling Strategies
Copper-mediated coupling of 3-bromomethyliodobenzene derivatives offers an alternative pathway. The patent literature describes successful implementation of cesium fluoride as a base in acetonitrile at 50°C, achieving 87% yield for related trisubstituted benzene systems. This method's scalability is limited by the stoichiometric copper requirements and prolonged reaction times (12-24 hours).
Trimerization of Functionalized Acetophenone Derivatives
Base-Mediated Cyclotrimerization
The CN107011109A patent discloses a novel approach where substituted acetophenones undergo trimerization in the presence of potassium hydroxide and 18-crown-6. Applied to 3-bromomethylacetophenone, this method theoretically provides direct access to the target compound through:
$$
3 \text{ ArCOCH}3 \xrightarrow{\text{Base}} \text{C}{27}\text{H}{21}\text{Br}3 + 3 \text{H}_2\text{O}
$$
Key advantages include:
Acid-Catalyzed Condensation
While less common, BF₃·OEt₂-catalyzed trimerization has been reported for methyl-substituted acetophenones. Adaptation to bromomethyl derivatives would require careful control of Lewis acid concentration to prevent debromination.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Radical Bromination | 85-96 | 4-6 h | High efficiency, scalability | Requires pure methyl precursor |
| Suzuki Coupling | 60-75 | 12-24 h | Modular construction | Boronic acid stability issues |
| Ullmann Coupling | 70-87 | 12-18 h | Ambient conditions | Copper residue contamination |
| Cyclotrimerization | 80-90 | 6-12 h | Single-step synthesis | Limited substrate scope |
Structural Characterization and Analytical Data
Successful synthesis requires rigorous validation through spectral analysis:
$$ ^1H $$ NMR (CDCl₃) :
- Bromomethyl protons: δ 4.42-4.48 (s, 6H)
- Aromatic protons: δ 7.31-7.38 (m, 12H), δ 7.40-7.45 (m, 3H)
$$ ^{13}C $$ NMR :
HRMS :
Elemental analysis typically shows <0.5% deviation from theoretical values for C and H content.
Industrial-Scale Considerations
For commercial production, the radical bromination method offers distinct advantages:
- Process intensification : Continuous flow reactors minimize safety risks associated with bromine handling
- Solvent recovery : Tetrachloromethane can be efficiently distilled and reused
- Byproduct management : Succinimide byproducts find use in pharmaceutical intermediates
Recent patents highlight innovations in catalyst recycling and waste stream utilization, particularly for copper-containing residues from coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[3-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,3,5-Tris[3-(bromomethyl)phenyl]benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Tris[3-(bromomethyl)phenyl]benzene involves its ability to act as a cross-linker. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with other molecules. This property is exploited in the synthesis of dendrimers and other complex structures .
Comparison with Similar Compounds
Reactivity and Functional Groups
The following table summarizes the structural and functional differences between TBMB and analogous trifunctional linkers:
Key Observations :
- TBMB vs. TATA/TBAB : TBMB’s bromomethyl groups undergo rapid nucleophilic substitution under mild conditions, whereas TATA relies on Michael addition for thiol coupling, and TBAB’s bromoacetamide groups exhibit slower kinetics due to steric hindrance .
- TBMB vs. Phosphonophenyl Analogue: The phosphonophenyl derivative lacks electrophilic sites but introduces acidic phosphonate groups, enabling metal coordination—a property absent in TBMB .
Structural Analogues with Divergent Properties
1,3,5-Triphenylbenzene
This compound lacks bromomethyl groups, rendering it inert in substitution reactions. It is primarily employed as a fluorescent scaffold or building block in organic electronics .
1,3,5-Tris(piperazinomethyl)benzene
Derived from TBMB via amination, this compound replaces bromine with piperazine, enabling pH-responsive solubility for drug delivery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
